molecular formula C11H12F2N2O2 B12223934 5-fluoro-N-[(3R,4S)-4-fluorooxolan-3-yl]-N-methylpyridine-3-carboxamide

5-fluoro-N-[(3R,4S)-4-fluorooxolan-3-yl]-N-methylpyridine-3-carboxamide

Cat. No.: B12223934
M. Wt: 242.22 g/mol
InChI Key: LCTKNXPKSJJUFU-NXEZZACHSA-N
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Description

5-fluoro-N-[(3R,4S)-4-fluorooxolan-3-yl]-N-methylpyridine-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a fluorinated oxolane ring, and a carboxamide group. The presence of fluorine atoms in its structure often imparts distinct chemical and biological properties, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-[(3R,4S)-4-fluorooxolan-3-yl]-N-methylpyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the fluorination of a suitable oxolane derivative, followed by the introduction of the pyridine ring and the carboxamide group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Continuous-flow reactors and other advanced techniques may be employed to enhance reaction efficiency and product purity. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-[(3R,4S)-4-fluorooxolan-3-yl]-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

5-fluoro-N-[(3R,4S)-4-fluorooxolan-3-yl]-N-methylpyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-fluoro-N-[(3R,4S)-4-fluorooxolan-3-yl]-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-fluorouridine: A pyrimidine nucleoside analog used in cancer treatment.

    3-fluoro-4-hydroxyproline: A modified amino acid studied for its role in protein degradation.

Uniqueness

5-fluoro-N-[(3R,4S)-4-fluorooxolan-3-yl]-N-methylpyridine-3-carboxamide is unique due to its specific combination of a fluorinated oxolane ring and a pyridine carboxamide group. This structure imparts distinct chemical and biological properties that differentiate it from other fluorinated compounds.

Properties

Molecular Formula

C11H12F2N2O2

Molecular Weight

242.22 g/mol

IUPAC Name

5-fluoro-N-[(3R,4S)-4-fluorooxolan-3-yl]-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C11H12F2N2O2/c1-15(10-6-17-5-9(10)13)11(16)7-2-8(12)4-14-3-7/h2-4,9-10H,5-6H2,1H3/t9-,10-/m1/s1

InChI Key

LCTKNXPKSJJUFU-NXEZZACHSA-N

Isomeric SMILES

CN([C@@H]1COC[C@H]1F)C(=O)C2=CC(=CN=C2)F

Canonical SMILES

CN(C1COCC1F)C(=O)C2=CC(=CN=C2)F

Origin of Product

United States

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